molecular formula C16H15N3O3 B1503802 3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline CAS No. 1188908-37-3

3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline

Cat. No.: B1503802
CAS No.: 1188908-37-3
M. Wt: 297.31 g/mol
InChI Key: UZLZUPIBLLHMLD-UHFFFAOYSA-N
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Description

3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline is a quinazoline derivative characterized by a 6,7-dimethoxy-substituted quinazoline core linked to an aniline group via an ether oxygen at the 3-position of the phenyl ring. Its synthesis typically involves nucleophilic substitution reactions between halogenated quinazolines and substituted anilines under reflux conditions in polar aprotic solvents like isopropanol or toluene with triethylamine as a base .

Preparation Methods

General Synthetic Strategy

The preparation generally follows these key steps:

  • Formation of the quinazoline ring system with 6,7-dimethoxy substitution.
  • Functionalization at the 4-position to introduce a leaving group or reactive intermediate.
  • Nucleophilic aromatic substitution or coupling with 3-aminophenol or related intermediates to form the ether linkage to aniline.

Detailed Preparation Methods

Synthesis of the 6,7-Dimethoxyquinazoline Core

  • Starting from 3,4-dimethoxybenzoic acid or derivatives, the quinazoline ring is formed via cyclization reactions involving amide formation and subsequent ring closure.
  • Cyclization is often achieved by reacting an appropriate anthranilic acid derivative with formamide or formylating agents to build the quinazoline nucleus.
  • Chlorination at the 4-position is introduced using reagents such as phosphorus oxychloride (POCl3), yielding 4-chloro-6,7-dimethoxyquinazoline intermediates.

Alternative Routes and Refinements

  • Some methods employ a one-pot synthesis approach for intermediates related to the quinazoline core, improving yield and reducing purification steps.
  • Catalysts such as phosphotungstic acid have been used in related quinazoline syntheses to promote ring closure and improve product purity.
  • Protection and deprotection strategies for the aniline or phenol groups may be used to improve selectivity and yield.

Representative Synthetic Route Summary Table

Step Reaction Type Starting Material / Intermediate Reagents/Conditions Product / Intermediate Yield / Purity Notes
1 Cyclization to quinazoline core 3,4-Dimethoxybenzoic acid derivatives Formamide/formylation agents, heat 6,7-Dimethoxyquinazoline core High purity (>99%) achievable
2 Chlorination at 4-position Quinazoline core POCl3 or similar chlorinating agent 4-Chloro-6,7-dimethoxyquinazoline Efficient chlorination
3 Nucleophilic aromatic substitution 4-Chloroquinazoline + 3-Aminophenol Base (K2CO3), DMF/DMSO, elevated temperature 3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline Yields typically 60-80%

Comparative Notes on Preparation Methods

Aspect One-Pot Cyclization Method Stepwise Chlorination and Substitution Direct Nucleophilic Substitution
Starting Materials 3,4-Dimethoxyphenethylamine + formylation reagent 3,4-Substituted benzoic acid derivatives 4-Chloro-6,7-dimethoxyquinazoline + 3-aminophenol
Reaction Complexity Moderate, single-pot reaction with catalyst Multi-step: nitration, reduction, cyclization, etc. Two-step: chlorination then substitution
Yield ~75-80% Moderate to high, depending on step optimization Moderate to high, depending on conditions
Purity >99% after crystallization High purity achievable with careful purification High purity achievable
Industrial Applicability Good, reduced waste and cost Good, but more steps increase complexity Good for lab-scale synthesis

Chemical Reactions Analysis

Types of Reactions: 3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the aniline group to its corresponding nitro compound.

  • Reduction: Reduction reactions can reduce nitro groups to amino groups.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinazoline ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron powder and hydrogen gas (H2).

  • Substitution: Electrophilic substitution can be facilitated by using strong acids like sulfuric acid (H2SO4), while nucleophilic substitution may involve the use of strong bases like sodium hydride (NaH).

Major Products Formed:

  • Oxidation: Nitro derivatives of the compound.

  • Reduction: Amino derivatives of the compound.

  • Substitution: Various substituted quinazolines depending on the reagents and conditions used.

Scientific Research Applications

Pharmaceutical Development

3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its derivatives have shown promise in targeting specific diseases, particularly in oncology. Research indicates that quinazoline derivatives exhibit significant anti-cancer properties. For instance, studies have demonstrated that compounds derived from this structure can inhibit tumor growth and angiogenesis in various cancer models .

Case Study: Anti-Cancer Activity

A notable study synthesized a series of novel 4-anilinoquinazoline derivatives, including those based on this compound. These compounds were tested against human cancer cell lines such as HCT116 (colon carcinoma) and K562 (leukemia), revealing promising cytotoxic effects .

Biological Research

In biological research, this compound is instrumental in studying the mechanisms of action of quinoline derivatives. Its role in elucidating biological pathways has been pivotal in understanding the therapeutic effects of quinazoline compounds.

Mechanistic Insights

Research has focused on the compound's interaction with cellular targets and its influence on signaling pathways involved in cancer progression and treatment resistance. The understanding gained from these studies contributes to the development of more effective therapeutic strategies .

Material Science

The incorporation of this compound into polymer matrices enhances material properties such as thermal stability and mechanical strength. This makes it valuable for advanced material applications where durability and performance are critical.

Applications in Polymers

The compound's ability to modify polymer characteristics can lead to innovations in creating materials for various industrial applications, including coatings and composites that require enhanced performance under stress .

Environmental Monitoring

This compound also finds utility in environmental science for detecting specific pollutants. Its chemical properties enable it to serve as a sensor for monitoring environmental health and safety.

Pollutant Detection

Research has explored the use of this compound in developing sensors that can identify hazardous substances in water and soil samples, contributing to environmental protection efforts .

Fluorescent Probes

The unique structure of this compound allows it to function as a fluorescent probe in cellular imaging. This application is crucial for visualizing biological processes in real-time.

Imaging Applications

Fluorescent probes derived from this compound facilitate advanced imaging techniques that help researchers track cellular activities and interactions at the molecular level, enhancing our understanding of biological systems .

Mechanism of Action

The mechanism by which 3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups enhance the compound's ability to penetrate cell membranes, while the aniline group can form hydrogen bonds with biological targets. The specific pathways involved depend on the biological context and the derivatives synthesized from this compound.

Comparison with Similar Compounds

Key Attributes :

  • Molecular Formula : C₁₇H₁₆N₃O₃ (calculated based on structural analogs)
  • Core Structure: 6,7-Dimethoxyquinazoline (distinct from quinoline derivatives, which have one fewer nitrogen atom in the heterocyclic ring) .
  • Applications : Investigated as a precursor for kinase inhibitors and cytotoxic agents .

Comparison with Structural Analogs

The compound’s biological and physicochemical properties are influenced by substitutions on both the quinazoline core and the aniline moiety. Below is a detailed comparison with structurally related compounds:

Substituent Variations on the Aniline Group

Compound Name Substituent on Aniline Molecular Weight (g/mol) Key Properties/Activities Reference
3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline -NH₂ (unmodified) ~296.32 Intermediate for antitumor derivatives
7a: 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline 3-Bromo 409.63 Enhanced binding to EGFR kinase
7c: 4-(3-Bromo-4-fluoroanilino)-6,7-dimethoxyquinazoline 3-Bromo, 4-Fluoro 427.62 Improved cytotoxicity (IC₅₀ = 1.2 µM)
Compound 220: 4-(N-Methyl-3-chloroanilino)-6,7-dimethoxyquinazoline N-Methyl, 3-Chloro 329.79 Moderate antiproliferative activity

Key Observations :

  • Electron-Withdrawing Groups (e.g., bromo, fluoro): Enhance kinase inhibition and cytotoxicity by improving binding affinity to target proteins .

Core Modifications: Quinazoline vs. Quinoline

Compound Name Core Structure Nitrogen Atoms in Core Key Differences
This compound Quinazoline 2 Higher polarity; better kinase targeting
4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline (CAS 190728-25-7) Quinoline 1 Lower metabolic stability; reduced kinase affinity

Impact of Core Structure: Quinazolines generally exhibit stronger interactions with ATP-binding pockets of kinases due to the additional nitrogen atom, making them more potent in anticancer applications compared to quinoline analogs .

Biological Activity

The compound 3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline is a derivative of quinazoline, a class of compounds known for their diverse biological activities, particularly in oncology and anti-infective research. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The molecular structure of this compound includes a quinazoline core substituted with methoxy groups and an aniline moiety. The presence of these functional groups is crucial for its biological activity.

Compound Structural Features Biological Activity
This compoundQuinazoline core with methoxy substitutionsAntitumor activity, kinase inhibition

Antitumor Activity

Quinazoline derivatives, including this compound, have shown significant antitumor properties. Studies indicate that these compounds can inhibit various cancer cell lines by targeting specific kinases involved in tumor growth.

  • In Vitro Studies :
    • The compound demonstrated potent inhibitory activity against lung carcinoma cell lines with IC50 values in the low micromolar range. For instance, it exhibited an IC50 of 0.04 µM against VEGFR-2, a key target in cancer therapy .
  • In Vivo Studies :
    • In animal models, administration of the compound resulted in a significant reduction in tumor growth (up to 79% inhibition) when administered at doses of 100 mg/kg for 21 days .

Antimicrobial Activity

Research has also explored the antimicrobial properties of quinazoline derivatives. Notably, certain analogs have been identified as effective inhibitors of Mycobacterium tuberculosis, showcasing their potential in treating infectious diseases .

The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in cell proliferation and survival:

  • VEGFR Inhibition : The compound selectively inhibits VEGFR signaling, which is crucial for angiogenesis and tumor growth. Docking studies suggest strong interactions between the compound and the active site of VEGFR .
  • Tyrosine Kinase Inhibition : It has been shown to inhibit c-Met and EGFR pathways, both critical in various cancers .

Case Study 1: Antitumor Efficacy

A study evaluated the efficacy of the compound on Calu-6 lung carcinoma xenografts. Results indicated substantial tumor size reduction correlating with increased doses over a treatment period .

Case Study 2: Anti-Tubercular Activity

Another investigation focused on its activity against Mycobacterium tuberculosis. The compound exhibited MIC values ranging from 0.63 to 1.25 μM, indicating promising potential as an anti-tubercular agent with minimal toxicity .

Q & A

Basic Research Questions

Q. What are the key structural features of 3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline that influence its reactivity?

The compound features a quinazoline core substituted with 6,7-dimethoxy groups, which increase electron density and modulate nucleophilic/electrophilic interactions. The aniline moiety enables substitution reactions (e.g., oxidation, reduction), while the quinazoline-oxy linkage provides steric and electronic constraints for target binding. The dimethoxy groups enhance solubility and bioactivity compared to non-substituted analogs .

Q. What synthetic routes are commonly used to prepare this compound?

Synthesis typically involves:

Cyclization reactions : Formation of the quinazoline ring from amidoximes and carboxylic acid derivatives under acidic conditions .

Coupling reactions : Introducing the aniline group via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .

Purification : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) to confirm purity (>95%) and structural integrity .

Q. How is the compound characterized for initial biological screening?

  • In vitro assays : Enzymatic inhibition studies (e.g., kinase assays for FLT3 inhibition) .
  • Physicochemical profiling : LogP (partition coefficient), solubility in DMSO/PBS, and stability under physiological pH .
  • Spectroscopic validation : IR and mass spectrometry to confirm functional groups and molecular weight .

Advanced Research Questions

Q. How can substitution reactions at the aniline moiety be optimized for enhanced bioactivity?

  • Methodology :
    • Systematic variation of nucleophiles : Test halides, amines, or thiols under controlled temperatures (60–120°C) and catalysts (e.g., CuI or Pd(PPh₃)₄) .
    • Monitoring : Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) to track reaction progress.
    • Structure-activity relationship (SAR) : Compare analogs (e.g., 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline) to identify substituents improving binding affinity .

Example Table: Analog Comparison

CompoundModification SiteBioactivity (IC₅₀)Reference
3-[(6,7-Dimethoxyquinazolin-4-yl)oxy]anilineAniline C312 nM (FLT3)
4-[(6,7-Dimethoxyquinolin-4-yl)oxy]anilineQuinoline core45 nM (FLT3)

Q. What experimental strategies resolve contradictions in biological assay data?

  • Orthogonal assays : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) validate binding kinetics independently .
  • Statistical rigor : Use ANOVA or Bayesian modeling to identify outliers in dose-response curves .
  • Control experiments : Test compound stability under assay conditions (e.g., pH, temperature) to rule out degradation artifacts .

Q. How can molecular docking studies improve the design of derivatives?

  • Protocol :
    • Target preparation : Optimize FLT3 kinase structure (PDB: 4XUF) using molecular dynamics.
    • Docking simulations : Use AutoDock Vina to predict binding modes of quinazoline-aniline derivatives.
    • Validation : Compare docking scores (e.g., ΔG) with experimental IC₅₀ values to refine computational models .

Q. What are the challenges in scaling up synthesis for in vivo studies?

  • Key issues : Low yields in coupling steps (<40%) and purification difficulties due to polar byproducts.
  • Solutions :
    • Optimize solvent systems (e.g., DMF/H₂O mixtures) to improve reaction efficiency.
    • Use preparative HPLC with C18 columns for large-scale purification .

Q. Contradictions and Mitigation

  • Evidence Conflict : Some studies report FLT3 inhibition at nM concentrations , while others note weaker activity in similar analogs .
    • Resolution : Differences in assay conditions (e.g., ATP concentration) or substituent positioning may explain discrepancies. Validate using standardized protocols .

Properties

IUPAC Name

3-(6,7-dimethoxyquinazolin-4-yl)oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-20-14-7-12-13(8-15(14)21-2)18-9-19-16(12)22-11-5-3-4-10(17)6-11/h3-9H,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLZUPIBLLHMLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)OC3=CC=CC(=C3)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a slurry of cesium carbonate (13.3 mmol) in THF was added 3-aminophenol (1.45 g, 13.3 mmol). After stirring 15 minutes at room temperature, 4-chloro-6,7-dimethoxyquinazoline (3.0 g, 13.3 mmol) was added and the reaction mixture heated at 50° C. overnight. The mixture was diluted with EtOAc and washed with water and brine, dried over MgSO4, filtered, and concentrated in vacuo. to give 3-(6,7-dimethoxyquinazolin-4-yloxy)aniline (3.62 g, 12.2 mmol, 91%). 1H NMR (300 MHz, DMSO-d6) δ 8.55 (s, 1H), 7.51 (s, 1H), 7.37 (s, 1H), 7.09 (t, 1H), 6.50 (d, 1H), 6.43 (s, 1H), 6.38 (d, 1H), 5.30 (br s, 2H), 3.99 (s, 3H), 3.97 (s, 3H); LC-MS (ESI) m/z 298 (M+H)+.
Name
cesium carbonate
Quantity
13.3 mmol
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reactant
Reaction Step One
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1.45 g
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reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

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